Home > Products > Screening Compounds P110826 > Human PD-L1 inhibitor I
Human PD-L1 inhibitor I -

Human PD-L1 inhibitor I

Catalog Number: EVT-14036693
CAS Number:
Molecular Formula: C110H152N26O32
Molecular Weight: 2350.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human Programmed Death-Ligand 1 inhibitor I is a small-molecule compound designed to inhibit the interaction between Programmed Death-Ligand 1 and its receptor, Programmed Cell Death Protein 1. This interaction plays a critical role in downregulating the immune response, particularly in cancer therapy, where tumors exploit this pathway to evade immune detection. The development of inhibitors targeting this pathway has become a significant focus in cancer immunotherapy.

Source and Classification

Human Programmed Death-Ligand 1 inhibitor I is classified as a small-molecule inhibitor. It is derived from various chemical scaffolds that have shown potential in disrupting the PD-1/PD-L1 interaction. The compound is part of a broader class of immune checkpoint inhibitors that aim to enhance T-cell activity against tumors by blocking inhibitory signals that prevent immune activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Human Programmed Death-Ligand 1 inhibitor I typically involves multi-step organic synthesis techniques. One such approach includes the modification of existing compounds with proven bioactivity, such as BMS-1166, which serves as a reference for structural optimization. The synthetic route often employs techniques like:

  • Nuclear Magnetic Resonance (NMR): Used for monitoring the binding interactions and confirming the structural integrity of synthesized compounds.
  • High-Performance Liquid Chromatography (HPLC): Employed for purification of the final product.
  • Mass Spectrometry: Utilized for molecular weight determination and structural confirmation.

Recent studies have indicated that modifications to core structures can significantly enhance binding affinity and biological activity against human Programmed Death-Ligand 1 .

Molecular Structure Analysis

Structure and Data

Human Programmed Death-Ligand 1 inhibitor I typically features a complex molecular structure characterized by specific functional groups that facilitate binding to the target protein. For instance, compounds derived from a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety have shown promising inhibitory effects.

The molecular structure can be analyzed using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the compound. For example, the crystal structure of BMS-1166 in complex with human Programmed Death-Ligand 1 has been resolved at high resolution, revealing critical interactions at the binding site .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Human Programmed Death-Ligand 1 inhibitor I is its binding to human Programmed Death-Ligand 1, which disrupts its interaction with Programmed Cell Death Protein 1. This binding leads to conformational changes in human Programmed Death-Ligand 1, promoting dimerization or other structural alterations that hinder its function.

In vitro assays, such as competitive ELISA and surface plasmon resonance, are commonly employed to evaluate the binding kinetics and affinity of these inhibitors towards human Programmed Death-Ligand 1 . These reactions are crucial for determining the efficacy of the compound in disrupting immune checkpoint pathways.

Mechanism of Action

Process and Data

Human Programmed Death-Ligand 1 inhibitor I operates by blocking the interaction between human Programmed Death-Ligand 1 and Programmed Cell Death Protein 1 on T cells. This blockade prevents the recruitment of protein tyrosine phosphatases like SHP2, which are responsible for dephosphorylating key signaling molecules involved in T-cell activation.

When Human Programmed Death-Ligand 1 inhibitor I binds to human Programmed Death-Ligand 1, it induces conformational changes that disrupt its ability to inhibit T-cell signaling pathways. As a result, T cells can remain activated, proliferate, and produce cytokines necessary for an effective anti-tumor immune response .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Human Programmed Death-Ligand 1 inhibitor I exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 300-500 g/mol depending on structural modifications.
  • Solubility: Generally soluble in organic solvents like DMSO but may exhibit variable solubility in aqueous environments.
  • Stability: Stability assessments indicate that these compounds maintain their integrity under physiological conditions but may degrade under extreme pH or temperature variations .

Characterization techniques such as NMR spectroscopy provide insights into these properties by allowing researchers to monitor changes during synthesis and interactions with target proteins.

Applications

Scientific Uses

Human Programmed Death-Ligand 1 inhibitor I has significant applications in cancer research and therapy:

  • Cancer Immunotherapy: By inhibiting the PD-1/PD-L1 axis, these compounds enhance T-cell responses against tumors, making them valuable candidates for combination therapies alongside traditional treatments like chemotherapy and radiotherapy.
  • Diagnostic Imaging: Radiolabeling strategies have been explored to facilitate imaging studies that assess PD-L1 expression levels in tumors, aiding in patient stratification for immunotherapy .
  • Research Tool: These inhibitors serve as essential tools for studying immune checkpoint mechanisms in various preclinical models, contributing to our understanding of tumor immunology.
Introduction to PD-1/PD-L1 Immune Checkpoint Axis

Role of PD-1/PD-L1 Interaction in Tumor Immune Evasion

The PD-1/PD-L1 axis serves as a critical immunosuppressive pathway exploited by malignancies to evade host immune surveillance. Programmed Death Ligand 1 (PD-L1), expressed on tumor cells and antigen-presenting cells within the tumor microenvironment (TME), binds to Programmed Death 1 (PD-1) receptors on activated T cells. This interaction initiates a cascade of intracellular events that suppress anti-tumor immunity through three primary mechanisms:

  • T-cell Effector Function Suppression: PD-1 engagement recruits Src homology region 2 domain-containing phosphatases (SHP-1/SHP-2) to immunoreceptor tyrosine-based switch motifs (ITSMs) in its cytoplasmic domain. These phosphatases dephosphorylate key components of the T-cell receptor (TCR) signaling cascade, including CD3ζ, ZAP70, and PKCθ, ultimately inhibiting cytokine production (e.g., IL-2, IFN-γ), proliferation, and cytotoxic granule release [1] [8].
  • T-cell Exhaustion Promotion: Chronic antigen exposure in tumors drives sustained PD-1 expression, leading to T-cell transcriptional reprogramming. Exhausted T cells exhibit reduced effector function, upregulated inhibitory receptors (e.g., TIM-3, LAG-3), and impaired metabolic activity via disrupted PI3K/AKT/mTOR and MAPK signaling pathways [7] [8].
  • Regulatory T-cell (Treg) Enhancement: The PD-1/PD-L1 axis stabilizes and amplifies immunosuppressive Treg populations within the TME. PD-L1 signaling in Tregs promotes their survival and inhibitory capacity through STAT5-dependent pathways, further dampening anti-tumor immunity [1].

Table 1: Key Signaling Pathways Modulated by PD-1/PD-L1 Interaction

PathwayMolecular ConsequencesFunctional Impact on Immunity
SHP-2 RecruitmentDephosphorylation of TCR-associated CD3ζ, ZAP70, and CD28Attenuated TCR signaling and T-cell activation
PI3K/AKT/mTORReduced AKT phosphorylation; downregulated mTOR activityImpaired glucose metabolism and T-cell proliferation
MAPK/ERKSuppressed ERK and c-Jun activationDiminished T-cell differentiation and cytokine production
GlycolysisInhibition of glycolysis-related enzymes (e.g., HK2, PKM2)Reduced metabolic fitness and effector function

Tumors exploit these mechanisms through constitutive or inducible PD-L1 expression. Oncogenic signaling (e.g., PI3K/AKT, MYC) and inflammatory cytokines (e.g., IFN-γ via JAK/STAT) drive PD-L1 transcription, while post-translational modifications (glycosylation, ubiquitination) stabilize PD-L1 protein. CMTM6/4 proteins prevent lysosomal degradation of PD-L1, extending its immunosuppressive functionality [4] [8]. This sophisticated hijacking of physiological tolerance mechanisms enables cancers to establish an immunologically privileged niche.

Historical Development of PD-1/PD-L1-Targeted Therapies

The therapeutic targeting of the PD-1/PD-L1 axis represents a paradigm shift in oncology, culminating from three decades of foundational research:

  • Discovery Phase (1992–2000): PD-1 was first identified in 1992 by Ishida et al. as an apoptosis-associated gene in murine hematopoietic cells. Functional characterization revealed its role in peripheral tolerance, with PD-1 knockout mice developing autoimmune phenotypes. PD-L1 (B7-H1) was cloned in 1999, and its binding to PD-1 was confirmed in 2000, establishing the core pathway [2] [5].
  • Proof-of-Concept Studies (2001–2010): Preclinical models demonstrated that PD-L1-expressing tumors resist T-cell-mediated destruction. Seminal work showed that monoclonal antibodies (mAbs) blocking PD-1/PD-L1 (e.g., murine anti-PD-L1 clone 10B5) induced regression of established murine tumors (e.g., P815 mastocytoma), validating the axis as a therapeutic target [2] [6].
  • Clinical Translation Era (2014–Present): The first-in-human trial of nivolumab (anti-PD-1) in 2006 paved the way for FDA approvals starting in 2014. As of 2024, 15 mAbs targeting PD-1 (e.g., pembrolizumab, cemiplimab) or PD-L1 (e.g., atezolizumab, durvalumab) have been approved across 20+ cancer types, revolutionizing outcomes in malignancies like melanoma and NSCLC [5] [8].

Table 2: Milestones in PD-1/PD-L1 Therapeutic Development

YearDevelopmentSignificance
1992PD-1 (PDCD1) identified in T-cell hybridomasInitial discovery of the receptor
1999PD-L1 (B7-H1) cloned from human cDNA librariesIdentification of primary ligand
2001Anti-PD-L1 mAb showed tumor regression in murine modelsPreclinical proof-of-concept for blockade
2006First clinical trial of nivolumab (anti-PD-1) initiatedTranslation to human therapeutics
2014FDA approvals of nivolumab and pembrolizumab for melanomaFirst checkpoint inhibitors in clinical practice
2021Phase I trials of small-molecule PD-L1 inhibitors (e.g., CA-170, BMS-986189)Emergence of non-antibody alternatives

Despite clinical successes, limitations of mAbs became apparent, driving interest in alternative modalities. Only 10–40% of patients exhibit durable responses to mAbs due to primary or acquired resistance mechanisms, including PD-L1 mutations, interferon signaling defects, and compensatory upregulation of alternative checkpoints (e.g., LAG-3, TIM-3) [7] [8].

Rationale for Small-Molecule PD-L1 Inhibitors Over Monoclonal Antibodies

Small-molecule PD-L1 inhibitors represent a promising therapeutic alternative to address key limitations of mAbs through distinct pharmacological advantages:

  • Enhanced Tumor Penetration: mAbs (150 kDa) exhibit poor diffusion into dense, fibrotic tumors due to their large size and high interstitial pressure. Small molecules (typically <1 kDa) achieve superior tissue penetration and more uniform distribution within heterogeneous tumors, reaching intracellular targets inaccessible to antibodies [3] [9].
  • Oral Bioavailability and Dosing Flexibility: Unlike intravenous mAbs, small molecules can be formulated for oral administration, improving patient convenience and enabling chronic outpatient therapy. Their shorter half-lives (hours vs. weeks for mAbs) allow rapid dose adjustment or treatment cessation in case of immune-related adverse events [6] [9].
  • Reduced Immunogenicity and Production Costs: mAbs can induce anti-drug antibodies, compromising efficacy. Small molecules lack immunogenicity and can be synthesized chemically at lower cost than biologics, improving accessibility [3] [8].
  • Combinatorial Synergy with Chemotherapy/Radiotherapy: Small molecules synergize more effectively with conventional therapies. For example, they avoid Fc-mediated clearance of chemotherapy-sensitized tumor cells and can be co-administered without pharmacokinetic interference [9].

Structurally, small-molecule inhibitors target the PD-1/PD-L1 interface through three mechanisms:

  • Direct Competitive Inhibition: Biphenyl-based compounds (e.g., BMS-202, BMS-1166) occupy the hydrophobic "hot spot" on PD-L1's IgV domain, sterically hindering PD-1 binding [9].
  • PD-L1 Dimerization Induction: Compounds like BMS-1001 and BMS-1166 stabilize PD-L1 homodimers, preventing its interaction with PD-1 [9].
  • Allosteric Modulation: Peptidomimetics (e.g., AUNP-12) disrupt conformational changes required for PD-1 engagement [3] [9].

Table 3: Comparison of Antibody vs. Small-Molecule PD-1/PD-L1 Inhibitors

PropertyMonoclonal AntibodiesSmall-Molecule Inhibitors
Molecular Weight150 kDa<1 kDa
AdministrationIntravenousOral/Subcutaneous
Half-life2–3 weeksHours to days
Tumor PenetrationLimited by size, vascularity, and stromaEnhanced diffusion across physiological barriers
Production CostHigh (biological synthesis, purification)Low (chemical synthesis)
Immunogenicity RiskModerate to HighNegligible
Intracellular TargetsInaccessibleAccessible

Current challenges in small-molecule development include optimizing binding affinity (nanomolar range required to compete with PD-1/PD-L1 affinity of 0.77–8.2 μM) and overcoming the flat, extensive protein-protein interaction surface. Structure-based drug design using X-ray crystallography (e.g., PDB 4ZQK, 5J89) and computational modeling has accelerated the discovery of novel chemotypes beyond biphenyl scaffolds, including macrocyclic peptides and natural product derivatives [3] [6] [9].

Table 4: Representative Small-Molecule PD-L1 Inhibitors in Development

CompoundChemical ClassDevelopmental StageKey Characteristics
CA-170Amino Acid DerivativePhase I (NCT02812875)Dual PD-L1/VISTA antagonist; oral bioavailability
BMS-202BiphenylPreclinicalInduces PD-L1 dimerization; IC₅₀ = 18 nM
BMS-1001Biphenyl EtherPreclinicalStabilizes PD-L1 homodimer; blocks PD-1 binding
AUNP-12PeptidomimeticPreclinicalMimics PD-1 IgV domain; inhibits PD-L1/L2
CH-4QuinazolinePreclinicalInhibits PD-1/sPD-L1 binding; enhances IL-2/IFN-γ
KYA1797Kβ-Catenin/PD-L1 InhibitorPreclinicalDownregulates PD-L1 transcription via Wnt inhibition

Future directions include developing bifunctional molecules (e.g., PD-L1/HDAC inhibitors) and biomarker-driven patient stratification. As of 2024, CA-170 remains the most clinically advanced oral small-molecule checkpoint inhibitor, demonstrating proof-of-concept for this therapeutic class in early-phase trials [3] [9]. The integration of small-molecule PD-L1 inhibitors into combinatorial regimens (e.g., with chemotherapy, radiation, or other immunomodulators) represents a promising strategy to overcome resistance and expand the population of patients achieving durable anti-tumor immunity.

Properties

Product Name

Human PD-L1 inhibitor I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C110H152N26O32

Molecular Weight

2350.5 g/mol

InChI

InChI=1S/C110H152N26O32/c1-56(2)42-76(99(157)122-71(24-13-15-39-111)95(153)124-74(35-37-88(142)143)94(152)120-58(5)92(150)126-77(45-60-27-31-64(139)32-28-60)100(158)132-83(51-91(148)149)106(164)134-84(109(167)168)43-57(3)4)128-96(154)73(26-17-41-117-110(115)116)121-98(156)75(36-38-89(144)145)125-107(165)85(54-137)135-97(155)72(25-14-16-40-112)123-102(160)79(47-62-52-118-69-22-11-9-20-66(62)69)131-108(166)86(55-138)136-101(159)78(46-61-29-33-65(140)34-30-61)129-105(163)82(50-90(146)147)133-103(161)80(48-63-53-119-70-23-12-10-21-67(63)70)130-104(162)81(49-87(114)141)127-93(151)68(113)44-59-18-7-6-8-19-59/h6-12,18-23,27-34,52-53,56-58,68,71-86,118-119,137-140H,13-17,24-26,35-51,54-55,111-113H2,1-5H3,(H2,114,141)(H,120,152)(H,121,156)(H,122,157)(H,123,160)(H,124,153)(H,125,165)(H,126,150)(H,127,151)(H,128,154)(H,129,163)(H,130,162)(H,131,166)(H,132,158)(H,133,161)(H,134,164)(H,135,155)(H,136,159)(H,142,143)(H,144,145)(H,146,147)(H,148,149)(H,167,168)(H4,115,116,117)/t58-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-/m0/s1

InChI Key

LNCFHYCUYCFVFP-GNCJSEQZSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CC=CC=C7)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.